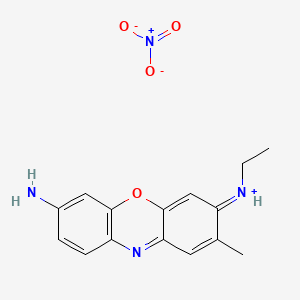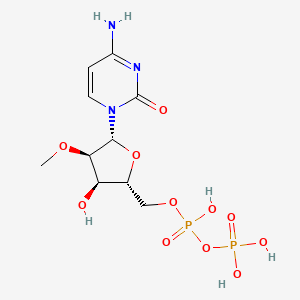
N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide is a chemical compound with the molecular formula C14H11N3O4S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzotriazole moiety, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide typically involves the reaction of benzotriazole with a suitable sulfonamide precursor. One common method is the reaction of benzotriazole with 4-carboxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, inhibiting their catalytic activity. This property is particularly useful in corrosion inhibition, where the compound forms a protective layer on metal surfaces. In biological systems, it can interact with enzymes and proteins, modulating their activity and leading to various therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzotriazole: A simpler compound with similar corrosion inhibition properties.
5-Chlorobenzotriazole: Exhibits higher inhibition efficiency compared to benzotriazole.
1H-Benzotriazole: Another derivative with comparable chemical properties.
Uniqueness
N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide stands out due to its enhanced reactivity and versatility in various applications. The presence of both benzotriazole and sulfonamide groups provides unique chemical properties, making it suitable for a wide range of scientific and industrial applications .
Propiedades
Número CAS |
170292-97-4 |
|---|---|
Fórmula molecular |
C14H12N4O4S |
Peso molecular |
332.34 g/mol |
Nombre IUPAC |
4-(benzotriazol-1-ylmethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C14H12N4O4S/c19-14(20)10-5-7-11(8-6-10)23(21,22)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2,(H,19,20) |
Clave InChI |
RLUGGKWDBJPDKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















